![molecular formula C18H19N3O4 B6445685 4-({1-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide CAS No. 2640974-88-3](/img/structure/B6445685.png)
4-({1-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide
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Overview
Description
The compound “4-({1-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide” is a complex organic molecule. It is a derivative of benzodioxane, a type of organic compound that has been studied for its potential biological activities . Benzodioxane derivatives are known to exhibit a range of biological activities, including anti-inflammatory, anti-helmintic, anti-arthritic, and antioxidant properties .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, new antibacterial compounds that combine sulfonamide and benzodioxane fragments in their framework have been synthesized . The synthesis was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . This was then reacted with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using various spectroscopy techniques, including IR, 1H NMR, 13C NMR, and EI-MS . These techniques provide detailed information about the molecular structure and can confirm the successful synthesis of the compound.Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media has been reported . The resulting compound was then reacted with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For instance, the molecular weight of a related compound, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{1-[(3-methyl-2-thienyl)carbonyl]-4-piperidinyl}propanamide, is reported to be 414.5 g/mol.Scientific Research Applications
- Researchers have explored the antibacterial potential of derivatives containing the 1,3-diazole ring, which is a core component of this compound . These derivatives exhibit activity against bacterial pathogens, making them valuable in combating infections.
- Some commercially available drugs with a 1,3-diazole ring demonstrate antiviral activity. While direct studies on this specific compound are scarce, its structural similarity to known antiviral agents warrants investigation . It could potentially inhibit viral replication.
Antibacterial Activity
Antiviral Applications
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research into similar compounds could include further exploration of their biological activities. Given their range of potential applications, from antibacterial to anti-inflammatory properties, these compounds could be promising candidates for the development of new therapeutic agents .
properties
IUPAC Name |
4-[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)azetidin-3-yl]oxypyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c19-18(22)15-8-13(3-4-20-15)25-14-10-21(11-14)9-12-1-2-16-17(7-12)24-6-5-23-16/h1-4,7-8,14H,5-6,9-11H2,(H2,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXHMYJYMZEFKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CN3CC(C3)OC4=CC(=NC=C4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-({1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide |
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